molecular formula C15H21ClN2O4S2 B2814330 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034308-65-9

2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide

Cat. No. B2814330
CAS RN: 2034308-65-9
M. Wt: 392.91
InChI Key: LFQAFNPZCJSBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Scientific Research Applications

Antitumor Activity

Studies have focused on the synthesis and structural characterization of sulfonamide derivatives, revealing their potential in developing treatments for various cancers. For instance, novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing different moieties have shown promising in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines, indicating the relevance of such compounds in cancer research and therapy (Sławiński & Brzozowski, 2006).

Antimicrobial and Enzyme Inhibition

Sulfonamide derivatives bearing piperidine nucleus have demonstrated talented activity against cholinesterase, a key enzyme involved in neurotransmitter breakdown. This suggests potential applications in designing drugs for neurodegenerative diseases, such as Alzheimer's (Khalid, 2012). Further, other derivatives have shown significant antimicrobial activity, indicating the potential for developing new antibacterial agents (Khalid et al., 2014).

Neuroprotective and Antidepressant Effects

Some sulfonamide derivatives have been explored for their neuroprotective and potential antidepressant effects, providing a foundation for the development of new therapeutic agents for mental health disorders. This includes the investigation of their roles as 5-HT7R antagonists, which are relevant in the context of affective disorders and cognitive performance (Canale et al., 2017).

Structural and Physical Properties

Research into the structural and physical properties of sulfonamide derivatives, including crystal structure analysis and theoretical calculations, provides valuable insights into the chemical behavior and interaction mechanisms of these compounds, which is crucial for their application in drug design and development (Karthik et al., 2021).

Mechanism of Action

The compound acts as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Safety and Hazards

The safety and hazards associated with “2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide” are not detailed in the available resources .

properties

IUPAC Name

2-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S2/c16-14-3-1-2-4-15(14)24(21,22)17-12-5-8-18(9-6-12)13-7-10-23(19,20)11-13/h1-4,12-13,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQAFNPZCJSBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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